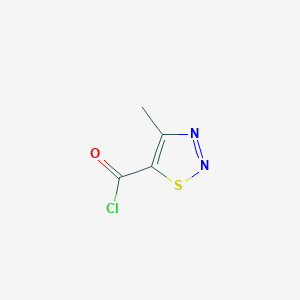

Cloruro de 4-metil-1,2,3-tiadiazol-5-carbonilo

Descripción general

Descripción

The compound 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride is a derivative of thiadiazole, a class of heterocyclic compounds containing sulfur and nitrogen atoms. Thiadiazoles have been extensively studied due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of various reagents under controlled conditions. For instance, the synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was achieved using different reagents and conditions, followed by characterization with spectroscopic techniques and X-ray crystal structure analysis . Similarly, the title compound N'-tert-butyl-N-(3-methoxylbenzoyl)-N-(4-methyl-1,2,3-thiadiazole-5-formylhydrazine was prepared from the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with N'-tert-Butyl-3-methoxylbenzohydrazine .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often confirmed using single-crystal X-ray diffraction, which provides detailed information about the crystal and molecular structure. For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined to be orthorhombic with specific unit cell parameters . The non-planarity of the rings in the title compound N'-tert-butyl-N-(3-methoxylbenzoyl)-N-(4-methyl-1,2,3-thiadiazole-5-formylhydrazine was also revealed through X-ray diffraction analysis .

Chemical Reactions Analysis

Thiadiazole derivatives exhibit interesting chemical behavior towards various nucleophiles. For instance, 5-Chloro-3-methylthio-1,2,4-thiadiazol-2-ium chlorides were shown to undergo substitution reactions with isothioureas and acetamide, leading to the formation of various thiapentalene systems . The chemical reactivity of these compounds is often explored to synthesize new chemical entities with potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are characterized using spectroscopic techniques such as FT-IR, NMR, and HRMS. The electronic properties, including the frontier molecular orbitals and molecular electrostatic potential maps, can be calculated using density functional theory (DFT) methods . Additionally, solvent effects on molecular aggregation have been studied through spectroscopic methods, revealing the influence of substituent groups on aggregation interactions .

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Cloruro de 4-metil-1,2,3-tiadiazol-5-carbonilo: ha sido estudiado por su potencial para crear nuevos agentes antimicrobianos. Los derivados de este compuesto han mostrado una actividad significativa contra bacterias Gram-positivas, y algunos han mostrado alta bioactividad y bajas concentraciones mínimas inhibitorias (CMI) . Esto sugiere su utilidad en el desarrollo de nuevos tratamientos para infecciones bacterianas, especialmente aquellas resistentes a los antibióticos comunes.

Síntesis de Hidrazida-Hidrazonas

El compuesto sirve como precursor en la síntesis de hidrazida-hidrazonas, que se evalúan por sus propiedades antimicrobianas . La versatilidad en la modificación de las hidrazida-hidrazonas permite la exploración de una amplia gama de actividades biológicas y el posible desarrollo de nuevos agentes farmacológicos.

Estudios de Lipofilia

La lipofilia es un factor clave en el diseño de fármacos, que influye en la solubilidad, permeabilidad y farmacocinética. Los estudios que involucran derivados de This compound han incluido evaluaciones de lipofilia, lo cual es crucial para predecir el comportamiento de nuevos candidatos a fármacos .

Desarrollo de Fungicidas

La investigación ha indicado que ciertos derivados de This compound exhiben inhibición del crecimiento contra hongos, lo que sugiere su potencial como fungicidas . Esta aplicación es particularmente relevante en la agricultura, donde las enfermedades fúngicas pueden afectar significativamente los rendimientos de los cultivos.

Pantalla de Actividad Biológica

El compuesto se utiliza en la detección de actividad biológica para varios derivados. Esto incluye la evaluación de los posibles efectos anticancerígenos, antidiabéticos, antihipertensivos, antiinflamatorios, antivirales y antimicrobianos . Tales cribados son fundamentales en las primeras etapas del descubrimiento de fármacos.

Síntesis Orgánica

Como bloque de construcción en la síntesis orgánica, This compound está involucrado en la creación de una variedad diversa de compuestos heterocíclicos. Estos compuestos son de interés debido a sus amplias aplicaciones en química medicinal .

Análisis de la Estructura Cristal

El compuesto también juega un papel en el estudio de estructuras cristalinas, lo cual es esencial para comprender las propiedades físicas y químicas de nuevos derivados. Esta información puede guiar el diseño de compuestos con las actividades biológicas deseadas .

Investigación de Resistencia a los Fármacos

Dado el aumento de las cepas resistentes a los fármacos de bacterias y hongos, los derivados de This compound están siendo investigados por su capacidad para superar dicha resistencia. Esta investigación es fundamental para el futuro de las terapias antimicrobianas efectivas .

Mecanismo De Acción

Target of Action

The primary targets of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride are Gram-positive bacteria . The compound has shown potential antimicrobial activity, particularly against these types of bacteria .

Mode of Action

It’s known that the compound interacts with its targets, leading to disruption of their normal functions . The compound’s antimicrobial effect is observed mainly against Gram-positive bacteria .

Biochemical Pathways

The compound’s antimicrobial activity suggests it may interfere with essential biochemical processes in gram-positive bacteria .

Pharmacokinetics

The compound’s lipophilicity suggests it may have good bioavailability .

Result of Action

The result of the action of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride is the inhibition of growth in Gram-positive bacteria . This leads to a decrease in the number of viable bacterial cells, thereby exerting an antimicrobial effect .

Action Environment

The action of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride can be influenced by various environmental factors. For instance, exposure to moist air or water could potentially affect the compound’s stability . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methylthiadiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2OS/c1-2-3(4(5)8)9-7-6-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNDOCTUXWLDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371743 | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59944-65-9 | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1273228.png)